N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. As an anticancer agent, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar phenyl ring substitution but a different heterocyclic core.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H6ClFN2OS |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H6ClFN2OS/c11-7-3-6(1-2-8(7)12)14-10(15)9-4-13-5-16-9/h1-5H,(H,14,15) |
InChI Key |
UBWZVQCPYFWHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=CS2)Cl)F |
solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.